Aminooxy-PEG1-azide is a specialized chemical compound that combines the properties of polyethylene glycol (PEG) with an aminooxy group and an azide functional group. This compound is particularly significant in the field of bioconjugation and drug development, especially in the synthesis of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The incorporation of the aminooxy functionality enhances its reactivity with carbonyl compounds, leading to stable oxime linkages, while the azide group allows for further modifications through click chemistry.
Aminooxy-PEG1-azide is synthesized from commercially available building blocks and is often produced by chemical manufacturers specializing in bioconjugates and PEG derivatives. Companies like MedChemExpress and BroadPharm offer this compound for research and development purposes, highlighting its utility in various applications including drug delivery systems and biochemical assays .
This compound falls under the category of PEG linkers, which are widely used in bioconjugation chemistry. It can be classified as a reactive linker due to its ability to form covalent bonds with other biomolecules through both oxime formation and click chemistry reactions. The presence of both aminooxy and azide groups makes it a versatile tool for synthesizing complex biomolecular constructs .
The synthesis of aminooxy-PEG1-azide typically involves the following steps:
The synthesis may vary based on specific applications and desired properties, but the fundamental techniques rely on well-established organic chemistry protocols. For example, the use of click chemistry allows for efficient conjugation under mild conditions, which is advantageous in preserving the biological activity of sensitive molecules .
Aminooxy-PEG1-azide consists of a polyethylene glycol backbone with an aminooxy group at one end and an azide group at the other. The general structure can be represented as follows:
where "HO-PEG" represents the polyethylene glycol unit, "NH-OH" denotes the aminooxy group, and "N₃" indicates the azide group.
The molecular formula for aminooxy-PEG1-azide is typically represented as , where corresponds to the number of repeating units in the PEG chain. The exact molecular weight will depend on but generally falls within a range suitable for biological applications.
Aminooxy-PEG1-azide participates in several key chemical reactions:
These reactions are characterized by their high specificity and efficiency, making them ideal for constructing complex bioconjugates without extensive purification steps. The stability of oxime bonds under physiological conditions further enhances their applicability in biological systems .
The mechanism of action for aminooxy-PEG1-azide primarily revolves around its ability to form covalent bonds with target molecules through two main pathways:
The kinetics and thermodynamics of these reactions are favorable, often proceeding rapidly under mild conditions, which is critical for maintaining biological activity during conjugation processes .
Aminooxy-PEG1-azide typically appears as a white to off-white solid or powder at room temperature. It is soluble in water and common organic solvents, making it versatile for laboratory applications.
Key chemical properties include:
Relevant data include melting point ranges and solubility characteristics that vary based on molecular weight and purity levels .
Aminooxy-PEG1-azide has diverse scientific uses:
Aminooxy-PEG1-azide (CAS 2100306-70-3) is a heterobifunctional chemical reagent featuring two orthogonal reactive groups connected by a short polyethylene glycol (PEG) spacer. Its molecular formula is C₄H₁₀N₄O₂, with a molecular weight of 146.15 g/mol. Structurally, it contains an aminooxy group (ONH₂) at one terminus and an azide moiety (N₃) at the other, interconnected by a two-carbon ethylene glycol unit (PEG1) that serves as a hydrophilic spacer [1] [7]. This minimal PEG architecture maintains hydrophilicity while minimizing steric bulk—a critical design feature for applications requiring compact linkers. The aminooxy group is characterized by its nucleophilic oxygen-nitrogen bond, enabling specific reactions with carbonyl groups, while the terminal azide functions as a dipolarophile for bioorthogonal "click" reactions [3] [8]. The compound typically exists as a colorless to light yellow liquid at room temperature and requires storage at -20°C to maintain stability due to the inherent reactivity of the aminooxy group [1] [7].
Table 1: Structural and Physicochemical Attributes of Aminooxy-PEG1-azide
Property | Specification |
---|---|
Molecular Formula | C₄H₁₀N₄O₂ |
Molecular Weight | 146.15 g/mol |
CAS Registry Number | 2100306-70-3 |
Reactive Groups | Aminooxy (ONH₂), Azide (N₃) |
PEG Spacer Length | 2 atoms (PEG1) |
Physical State | Colorless to light yellow liquid |
Primary Storage Conditions | -20°C |
Purity Specifications | ≥98% (Reagent Grade) |
The evolution of PEG-based linkers represents a significant advancement in bioconjugation technology. Early PEG linkers (1970s-1990s) were primarily homobifunctional (e.g., NHS-PEG-NHS) and suffered from uncontrolled polymerization and cross-reactivity issues. The introduction of heterobifunctional PEG linkers in the early 2000s marked a paradigm shift by enabling sequential, orthogonal conjugations [7] [9]. Aminooxy-PEG1-azide emerged as part of this innovation wave, specifically addressing the need for linkers compatible with bioorthogonal chemistry. Its development coincided with two key scientific advancements: (1) the Nobel Prize-winning "click chemistry" concept (2001), which popularized azide-alkyne cycloadditions, and (2) breakthroughs in site-specific protein modifications using aminooxy-aldehyde ligations [5] [9]. The transition toward short-chain PEG spacers like PEG1 represented a deliberate move away from longer PEG chains that could impede pharmacokinetics or biological recognition. This design evolution optimized the balance between hydrophilicity and molecular compactness, making Aminooxy-PEG1-azide particularly valuable for constructing complex biomolecular architectures such as antibody-drug conjugates and PROTACs (Proteolysis-Targeting Chimeras) [3] [9]. Further refinements led to protected variants like Boc-Aminooxy-PEG1-azide (CAS 2100306-67-8), which improved stability during storage by mitigating premature decomposition of the aminooxy group [9].
Table 2: Historical Milestones in PEG-Based Linker Development
Time Period | Development Phase | Key Innovations |
---|---|---|
1970s-1990s | Homobifunctional PEGs | Symmetric linkers (e.g., NHS-PEG-NHS) for protein cross-linking |
Early 2000s | Heterobifunctional PEGs | Asymmetric linkers enabling sequential conjugations (e.g., Maleimide-PEG-NHS) |
Mid 2000s | Bioorthogonal Compatibility | Integration of azide/alkyne groups for click chemistry applications |
2010s | Short-Chain Optimization | Introduction of minimal PEG spacers (PEG1-PEG4) to reduce steric interference |
2020s | Protected/Stabilized Derivatives | Development of Boc-protected aminooxy variants for enhanced stability |
The strategic combination of aminooxy and azide functionalities in Aminooxy-PEG1-azide enables unprecedented versatility in molecular assembly. The aminooxy group exhibits remarkable chemoselectivity toward aldehydes and ketones, forming stable oxime bonds (R₁R₂C=NO-R₃) under mild acidic conditions (pH 4–6). This reaction is exceptionally bioorthogonal as aldehydes are rare in biological systems, minimizing interference with native biomolecules [1] [6]. When coupled with a reducing agent, oxime bonds can be converted to more stable hydroxylamine linkages (R₁R₂CH-NH-OR₃), further expanding its utility in diverse environments [1]. The terminal azide group complements this reactivity by participating in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form 1,2,3-triazoles or copper-free strain-promoted azide-alkyne cycloadditions (SPAAC) with strained cycloalkynes (e.g., DBCO, BCN) [3] [7]. This dual functionality enables programmable, multi-step conjugations: for example, first immobilizing a glycoprotein via its glycan aldehydes to the aminooxy group, followed by "clicking" a fluorescent probe to the azide terminus [5] [6]. The orthogonal nature of these reactions eliminates cross-reactivity, allowing precise construction of complex bioconjugates like PROTACs—heterobifunctional molecules that recruit E3 ubiquitin ligases to target proteins for degradation [3] [9]. The PEG1 spacer enhances water solubility without introducing excessive molecular bulk, making it indispensable for intracellular applications where size constraints are critical [1] [7].
Table 3: Comparative Reaction Profiles of Functional Groups
Functional Group | Reaction Partners | Reaction Type | Optimal Conditions | Applications |
---|---|---|---|---|
Aminooxy (ONH₂) | Aldehydes/Ketones | Oxime Ligation | pH 4-6, 20-37°C | Glycoprotein conjugation, Glycan labeling |
Azide (N₃) | Terminal Alkynes | CuAAC (Click Chemistry) | Cu(I) catalyst, RT | Fluorescent tagging, Peptide cyclization |
Azide (N₃) | DBCO/BCN | SPAAC (Strain-Promoted) | Physiological conditions | Live-cell labeling, In vivo imaging |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7